molecular formula C8H13NO6 B14387089 2-[Bis(carboxymethyl)amino]butanoic acid CAS No. 90088-64-5

2-[Bis(carboxymethyl)amino]butanoic acid

Cat. No.: B14387089
CAS No.: 90088-64-5
M. Wt: 219.19 g/mol
InChI Key: NYHDVGAVQFUVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(carboxymethyl)amino]butanoic acid is a chemical compound with the molecular formula C8H14N2O6 It is a derivative of butanoic acid, featuring two carboxymethyl groups attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(carboxymethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with amino acids under controlled conditions. One common method involves the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(carboxymethyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[Bis(carboxymethyl)amino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Bis(carboxymethyl)amino]butanoic acid involves its interaction with specific molecular targets. The carboxymethyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The amino group can also participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Carboxymethyl]amino]propanoic acid
  • 2-[Carboxymethyl]amino]pentanoic acid
  • 2-[Carboxymethyl]amino]hexanoic acid

Uniqueness

2-[Bis(carboxymethyl)amino]butanoic acid is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its dual carboxymethyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

90088-64-5

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

IUPAC Name

2-[bis(carboxymethyl)amino]butanoic acid

InChI

InChI=1S/C8H13NO6/c1-2-5(8(14)15)9(3-6(10)11)4-7(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15)

InChI Key

NYHDVGAVQFUVMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.